tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1033718-78-3
VCID: VC3421894
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12(4)5)9(14)7-13/h8-9,14H,6-7H2,1-5H3/t8-,9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)O)N(C)C
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol

tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate

CAS No.: 1033718-78-3

Cat. No.: VC3421894

Molecular Formula: C11H22N2O3

Molecular Weight: 230.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate - 1033718-78-3

Specification

CAS No. 1033718-78-3
Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
IUPAC Name tert-butyl (3R,4R)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12(4)5)9(14)7-13/h8-9,14H,6-7H2,1-5H3/t8-,9-/m1/s1
Standard InChI Key VYJCQLFIOYWZQH-RKDXNWHRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N(C)C
SMILES CC(C)(C)OC(=O)N1CC(C(C1)O)N(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)O)N(C)C

Introduction

Physical and Chemical Properties

Fundamental Properties and Identification Parameters

Understanding the physical and chemical properties of tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate is essential for its characterization and application in research settings. The compound is identified by the CAS number 1033718-78-3 and has a molecular formula of C11H22N2O3. With a molecular weight of 230.3 g/mol, this compound falls within a range that is typically favorable for drug-like properties, adhering to parameters such as Lipinski's Rule of Five for potential orally active drugs.

The compound's identity can be confirmed through various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These techniques provide valuable information about the compound's structure, purity, and stereochemical configuration.

Table 1: Key Physical and Chemical Properties of tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate

PropertyValue
CAS Number1033718-78-3
Molecular FormulaC11H22N2O3
Molecular Weight230.3 g/mol
IUPAC Nametert-butyl (3R,4R)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate
Standard InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12(4)5)9(14)7-13/h8-9,14H,6-7H2,1-5H3/t8-,9-/m1/s1
Standard InChIKeyVYJCQLFIOYWZQH-RKDXNWHRSA-N
Isomeric SMILESCC(C)(C)OC(=O)N1CC@HN(C)C
PubChem Compound ID58006925

Structural Characteristics and Stereochemistry

The structure of tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate features a five-membered pyrrolidine ring as its core scaffold. This heterocyclic ring provides a rigid framework that positions the functional groups in specific spatial orientations. The compound's stereochemistry at positions 3 and 4 (3R,4R) is a critical feature that determines its three-dimensional structure and potential interactions with biological targets.

The tert-butyloxycarbonyl (Boc) group attached to the pyrrolidine nitrogen serves as a protecting group, which is commonly used in synthetic organic chemistry to prevent unwanted reactions at the nitrogen atom during multistep syntheses. This group is particularly valuable because it can be selectively removed under acidic conditions, revealing the free amine for further functionalization.

The dimethylamino group at position 3 and the hydroxyl group at position 4 are positioned on the same side of the pyrrolidine ring due to the (3R,4R) stereochemistry. This spatial arrangement can influence the compound's ability to form hydrogen bonds, interact with enzymes or receptors, and participate in various chemical reactions. The dimethylamino group, being a tertiary amine, can act as a base or a nucleophile in chemical reactions, while the hydroxyl group can function as both a hydrogen bond donor and acceptor.

Solubility and Stability Characteristics

The solubility and stability of tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate are important considerations for its handling, storage, and application in research. Based on its structural features, the compound likely exhibits moderate solubility in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, and alcohols. The presence of both hydrophilic (hydroxyl, carbamate) and hydrophobic (tert-butyl, dimethylamino) moieties contributes to its solubility profile.

Regarding stability, the compound contains a Boc protecting group, which is known to be stable under neutral and basic conditions but susceptible to cleavage under acidic conditions. This property is particularly valuable in synthetic applications where selective deprotection is desired. The compound should be stored under appropriate conditions, typically in a cool, dry environment and protected from light, to maintain its integrity over time.

Synthesis Methods and Approaches

Stereochemical Control in Synthesis

Achieving the specific (3R,4R) stereochemistry in tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate presents a significant synthetic challenge. Several methods can be employed to control the stereochemical outcome:

  • Starting with chiral pool molecules that already contain the desired stereochemical elements.

  • Using asymmetric catalysis to introduce new stereocenters with high selectivity.

  • Employing substrate-controlled reactions where existing stereocenters direct the introduction of new ones.

  • Utilizing chiral auxiliaries that can be attached temporarily to guide stereoselectivity and then removed.

  • Separation of diastereomers or resolution of enantiomers at appropriate stages of the synthesis.

Key Synthetic Transformations

The synthesis of tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate likely involves several key transformations, regardless of the specific route chosen:

  • Formation of the pyrrolidine ring: This might involve cyclization reactions such as intramolecular nucleophilic substitution, ring-closing metathesis, or cycloaddition reactions.

  • Introduction of the hydroxyl group at the 4-position: Possible approaches include stereoselective reduction of a ketone, diastereoselective hydroxylation reactions, or opening of epoxides.

  • Installation of the dimethylamino group at the 3-position: This could be achieved through reductive amination of a carbonyl group, nucleophilic substitution of a leaving group (such as a mesylate or tosylate), or other amino group introduction methods.

  • Protection of the pyrrolidine nitrogen with a Boc group: Typically accomplished using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

Table 2: Potential Reagents for Key Synthetic Transformations

TransformationPotential ReagentsConditions
Pyrrolidine ring formationAmino alcohols, dihalocarbonylsBase, heat
Hydroxyl introductionNaBH₄, DIBAL-H, OsO₄-78°C to rt, various solvents
Dimethylamino introductionDimethylamine, formaldehyde, NaBH₃CNMeOH, pH 6-7
Boc protectionBoc₂O, tert-butyl chloroformateTEA or DMAP, DCM, 0°C to rt

Chemical Reactivity and Applications

Reactivity of Functional Groups

The diverse functional groups present in tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate contribute to its rich chemical reactivity, making it a versatile building block in organic synthesis. Understanding the reactivity patterns of each functional group is essential for designing efficient synthetic routes to more complex molecules.

The hydroxyl group at the 4-position can participate in various transformations:

  • Oxidation to form a ketone using reagents such as Dess-Martin periodinane or pyridinium chlorochromate (PCC)

  • Esterification with acid chlorides or anhydrides to form esters

  • Etherification via the Williamson ether synthesis or Mitsunobu reaction

  • Elimination to form an alkene under appropriate conditions

  • Inversion of configuration through the Mitsunobu reaction

The dimethylamino group at the 3-position offers several reactive possibilities:

  • Quaternization with alkyl halides to form quaternary ammonium salts

  • Oxidation to form N-oxides

  • Demethylation to generate secondary or primary amines

  • Coordination with Lewis acids or transition metals

  • Elimination reactions under certain conditions

The Boc-protected pyrrolidine nitrogen can undergo:

  • Deprotection under acidic conditions (e.g., TFA, HCl) to reveal the free amine

  • Limited nucleophilic activity at the carbamate carbonyl

  • Directing effects in certain reactions due to its steric bulk and electronic properties

These diverse reactivity patterns make tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate a valuable intermediate in the synthesis of more complex molecules with potential biological activities.

Applications in Organic Synthesis

tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate serves as an important building block in organic synthesis, particularly in the preparation of bioactive compounds and pharmaceutical candidates. Its utility stems from several factors:

  • Defined stereochemistry: The (3R,4R) configuration provides a well-defined three-dimensional scaffold for the construction of more complex molecules with specific spatial arrangements of functional groups.

  • Orthogonal reactivity: The different functional groups can be selectively modified in the presence of others, allowing for controlled, stepwise transformations.

  • Potential for divergent synthesis: From this single intermediate, multiple different compounds can be prepared by selectively modifying different functional groups, facilitating structure-activity relationship studies.

  • Incorporation into heterocyclic systems: The compound can be elaborated to form more complex heterocyclic structures, which are prevalent in many pharmaceuticals and natural products.

Comparison with Related Compounds

To better understand the unique properties and applications of tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate, it is instructive to compare it with structurally related compounds. This comparison highlights the impact of subtle structural variations on physical properties, chemical reactivity, and potential biological activities.

Table 3: Comparison of tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesPotential Impact on Properties and Applications
tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylateC11H22N2O3230.3 g/molReference compoundBalanced lipophilicity/hydrophilicity, potential hydrogen bonding capabilities
Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylateC10H20N2O3216.28 g/molSecondary amine (methylamino) instead of tertiary amine (dimethylamino)Additional H-bond donor capability, different basicity, altered biological target interactions
(3R,4R)-tert-Butyl 3-Hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylateC10H19NO4217.26 g/molHydroxymethyl group instead of dimethylamino groupMore hydrophilic character, different hydrogen bonding pattern, altered biological activity profile
Therapeutic AreaPotential TargetsStructural Features Important for Activity
CNS DisordersNeurotransmitter receptors, transportersDimethylamino group, specific stereochemistry
CardiovascularEnzymes involved in blood pressure regulationHydroxyl group, rigid pyrrolidine core
Infectious DiseasesBacterial or viral proteinsMultiple functional groups for target binding
CancerCell cycle regulators, kinasesSpecific three-dimensional arrangement of functional groups
Metabolic DisordersMetabolic enzymesHydroxyl group, dimethylamino group for binding interactions

Research Findings and Future Directions

Current Research Status and Findings

Research on tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate highlights its potential in medicinal chemistry, particularly in the development of bioactive compounds with specific stereochemical features. While detailed studies on its biological activities are somewhat limited in the available literature, the compound's structural characteristics suggest promising applications in drug discovery and development.

Current research appears to focus on the compound's utility as a synthetic intermediate or building block, leveraging its well-defined stereochemistry and functional group arrangement to construct more complex molecules with potential biological activities. The compound's research applications span various areas of medicinal chemistry, potentially contributing to the development of novel therapeutic agents for different disease conditions.

Challenges in Research and Development

Several challenges are associated with the research and development of tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate and its derivatives:

  • Synthetic challenges: Achieving the specific (3R,4R) stereochemistry requires sophisticated synthetic techniques and careful control of reaction conditions, which can be technically demanding and potentially limit scalability.

  • Structural characterization: Confirming the exact stereochemical configuration may require advanced analytical techniques such as X-ray crystallography or specific NMR experiments.

  • Structure-activity relationship elucidation: Understanding how subtle structural changes affect biological activity requires systematic studies and extensive biological testing.

  • Target identification: For novel compounds derived from this scaffold, identifying the specific biological targets and mechanisms of action can be challenging and resource-intensive.

  • Optimization of properties: Balancing potency, selectivity, and pharmacokinetic properties in the development of drug candidates based on this scaffold requires careful optimization and extensive testing.

Future Research Directions

Several promising research directions emerge for tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate and its derivatives:

  • Development of improved synthetic methods: Exploring new synthetic approaches to efficiently produce the compound with high stereochemical purity, potentially enabling larger-scale production and broader application.

  • Expansion of the chemical space: Systematic modification of the compound's structure to create libraries of derivatives with diverse properties and potential biological activities.

  • Detailed biological evaluation: Comprehensive screening of the compound and its derivatives against various biological targets to identify promising lead compounds for further development.

  • Mechanism of action studies: In-depth investigation of how the compound and its derivatives interact with specific biological targets, providing insights for rational drug design.

  • Application in complex molecule synthesis: Utilizing the compound as a building block in the synthesis of natural products, pharmaceuticals, or other complex molecules with defined stereochemistry.

  • Computational studies: Employing molecular modeling and computational chemistry to predict the binding modes and activities of the compound and its derivatives, guiding experimental design and compound optimization.

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